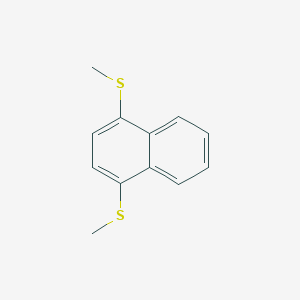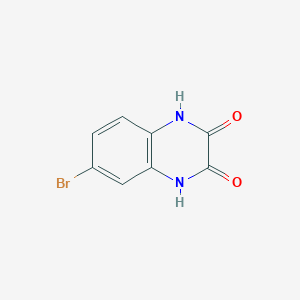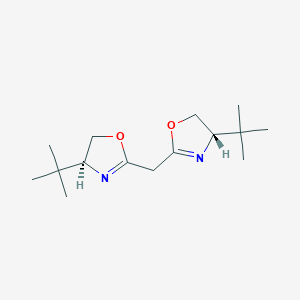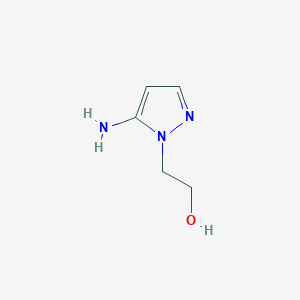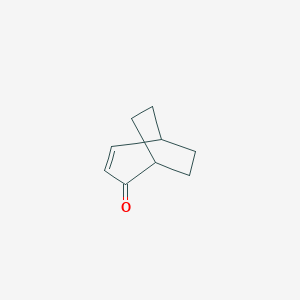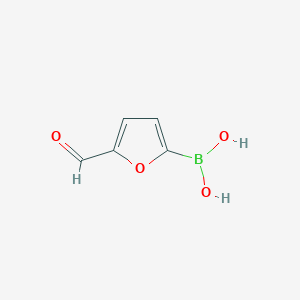
2-Formylfuran-5-boronsäure
Übersicht
Beschreibung
2-Formylfuran-5-boronic acid is a beige to brown powder . It is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems . It is also a reactant involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 2-Formylfuran-5-boronic acid involves 2-furfuraldehyde-ethylene glycol, triisopropyl borate, and sodium powder in THF .Molecular Structure Analysis
The molecular formula of 2-Formylfuran-5-boronic acid is C5H5BO4 . Its molecular weight is 139.90 .Chemical Reactions Analysis
2-Formylfuran-5-boronic acid is used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Formylfuran-5-boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 379.3±52.0 °C at 760 mmHg, and a flash point of 183.2±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . The compound is a solid and has a pale yellow color .Wissenschaftliche Forschungsanwendungen
Synthese von π-erweiterten Heteroarylfuransystemen
Diese Verbindung dient als bifunktionelles Reagenz bei der Synthese von π-erweiterten Heteroarylfuransystemen, die aufgrund ihrer verbesserten elektrischen Eigenschaften eine wichtige Rolle bei der Entwicklung organischer elektronischer Bauelemente spielen .
Stabile Farbstoff-sensibilisierte Solarzellen
Sie wird in Suzuki-Kupplungsreaktionen zur Synthese stabiler Farbstoff-sensibilisierter Solarzellen (DSSCs) verwendet, die eine vielversprechende kostengünstige Alternative zu herkömmlichen Silizium-Solarzellen darstellen .
Biologisch aktive Moleküle
2-Formylfuran-5-boronsäure ist an der Synthese verschiedener biologisch aktiver Moleküle beteiligt, darunter:
- HIF-1-Inhibitoren: Dies sind Verbindungen, die den Hypoxie-induzierbaren Faktor 1 hemmen, der eine Rolle beim Tumorwachstum und der Angiogenese spielt .
- Ephrin-Bindungsinhibitoren: Die Verbindung wird zur Synthese von Disalicylsäure-Furanderivaten verwendet, die die Ephrin-Bindung hemmen, was in der Krebsforschung von Bedeutung ist .
- HIV-1-Integrase-Inhibitoren: Sie ist an der Synthese von Inhibitoren beteiligt, die auf die HIV-1-Integrase abzielen, ein Enzym, das für den HIV-Replikationszyklus entscheidend ist .
- Epidermale Wachstumsfaktor-Rezeptor-Inhibitoren: Diese Inhibitoren sind wichtig bei der Behandlung verschiedener Krebsarten, da sie die Aktivität des epidermalen Wachstumsfaktor-Rezeptors blockieren .
Organische Synthese und Herstellung von Arzneistoffmolekülen
Als Furanderivat wird es häufig als Zwischenprodukt in der organischen Synthesechemie und bei der Herstellung von Arzneistoffmolekülen verwendet, was seine Vielseitigkeit in medizinisch-chemischen Anwendungen zeigt .
Evaluierung der Krebstherapie
Die Verbindung wurde bei der Konzeption und Synthese von aggregationsinduzierten, emissionsaktiven organischen Nanopartikeln im Nahinfrarotbereich (NIR) für die Langzeitverfolgung von Zellen in vitro und die In-vivo-Überwachung des Tumorwachstums eingesetzt, was für die Evaluierung der Krebstherapie von Bedeutung ist .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
2-Formylfuran-5-boronic acid is a boronic acid intermediate that is widely used in the pharmaceutical field . It is used in the synthesis of biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
Wirkmechanismus
Target of Action
2-Formylfuran-5-boronic acid, also known as (5-formylfuran-2-yl)boronic acid, is a boronic acid derivative. Boronic acids are known to be versatile compounds with a wide range of applications in the field of organic chemistry
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
In the context of Suzuki-Miyaura cross-coupling reactions, the compound can interact with various organic groups. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The compound is involved in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
Biochemische Analyse
Biochemical Properties
2-Formylfuran-5-boronic acid is involved in Suzuki coupling reactions, which are widely used in carbon-carbon bond-forming reactions . It has been used in the synthesis of stable dye-sensitized solar cells and biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
Cellular Effects
Given its role in the synthesis of biologically active molecules, it is likely to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of 2-Formylfuran-5-boronic acid primarily involves its role in Suzuki-Miyaura coupling reactions . In these reactions, it acts as a nucleophilic organic group that is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known to be a relatively stable compound .
Metabolic Pathways
Given its role in Suzuki-Miyaura coupling reactions, it is likely to interact with various enzymes and cofactors .
Transport and Distribution
It is known to be insoluble in water , which may influence its distribution and localization.
Subcellular Localization
Given its chemical properties, it is likely to be localized in areas of the cell where Suzuki-Miyaura coupling reactions occur .
Eigenschaften
IUPAC Name |
(5-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYQISLQJRRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370245 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27329-70-0 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylfuran-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key features of 2-Formylfuran-5-boronic acid that make it useful in organic synthesis?
A1: 2-Formylfuran-5-boronic acid stands out due to its bifunctional nature []. This means it possesses two reactive groups: a boronic acid group and an aldehyde group. This unique characteristic enables its participation in diverse chemical reactions, making it a versatile building block in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



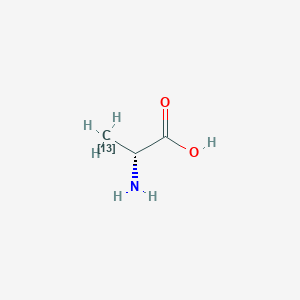

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

